Benzaldehyde (4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-YL)hydrazone
Description
Benzaldehyde (4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-YL)hydrazone is a thiazole-based hydrazone derivative characterized by a 1,3-thiazole core substituted at the 4-position with a 3,4-dimethoxyphenyl group and at the 2-position with a benzaldehyde hydrazone moiety. Hydrazone derivatives are widely studied for their pharmacological properties, including antimicrobial, anticancer, and enzyme inhibitory activities .
Properties
Molecular Formula |
C18H17N3O2S |
|---|---|
Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-[(E)-benzylideneamino]-4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C18H17N3O2S/c1-22-16-9-8-14(10-17(16)23-2)15-12-24-18(20-15)21-19-11-13-6-4-3-5-7-13/h3-12H,1-2H3,(H,20,21)/b19-11+ |
InChI Key |
WSLLLCSESSLPAJ-YBFXNURJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)N/N=C/C3=CC=CC=C3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CSC(=N2)NN=CC3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde (4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-YL)hydrazone typically involves the condensation reaction between benzaldehyde derivatives and thiazole-based hydrazones. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Hydrazone Formation
The compound is synthesized via condensation reactions between 4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-amine and benzaldehyde derivatives. For example:
-
Reaction conditions : Hydrazine derivatives react with aromatic aldehydes (e.g., benzaldehyde) in ethanol or methanol under reflux with catalytic bases like triethylamine (Et₃N) or pyridine .
-
Mechanism : Nucleophilic attack by the hydrazine’s amino group on the aldehyde’s carbonyl carbon forms an imine intermediate, followed by dehydration to yield the hydrazone .
Cyclization Reactions
Hydrazones undergo cyclization to form heterocyclic frameworks:
-
Electrosynthetic cyclization : Oxidative electrosynthesis under galvanostatic conditions (e.g., 7 mA in acetonitrile/water) converts hydrazones to triazolopyridines or oxadiazoles via radical intermediates .
Role of Nanocatalysts
-
Nano-CdZr₄(PO₄)₆ : Facilitates cyclization of hydrazones with aldehydes (e.g., 3,4-dimethoxybenzaldehyde) via imine activation. Electron-withdrawing groups (EWG) on aldehydes enhance reaction efficiency .
-
CoFe₂O₄@SiO₂/PrNH₂ NPs : Promotes intramolecular cyclization of hydrazones to thiazolidinones under mild conditions (ambient temperature, reusable for 7 cycles) .
Solvent and Base Effects
| Condition | Optimal Parameters | Yield (%) | Source |
|---|---|---|---|
| Catalyst | Et₃N (0.6 mol%) | 85–92 | |
| Solvent | Methanol or CHCl₃ | 90–96 | |
| Temperature | Reflux (7–12 hours) | 68–98 |
Mannich Reactions
Hydrazones react with paraformaldehyde and secondary amines to introduce aminoalkyl groups, enhancing solubility and bioactivity .
Oxidative Pathways
-
Anodic oxidation : Hydrazones generate radical intermediates (e.g., N-pyridyl radicals) in acetonitrile/water, leading to triazoles or oxadiazoles .
-
Mechanism :
Stability and Degradation
-
Hydrolytic stability : Resistant to hydrolysis under acidic conditions (pH 2–6) but degrades in strong bases (pH >10) .
-
Thermal stability : Decomposes above 200°C, with melting points typically between 140–170°C .
Key Research Findings
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Benzaldehyde derivatives have been studied for their potential anticancer properties. Research indicates that compounds containing thiazole rings exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of benzaldehyde with thiazole moieties have shown promising results in inhibiting the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression .
Mechanism of Action
The mechanism through which benzaldehyde thiazole derivatives exert their anticancer effects often involves the modulation of signaling pathways associated with cell survival and proliferation. For example, they may inhibit the YAP/TAZ-TEAD interaction, which is crucial in the development of malignant mesothelioma, thereby providing a target for therapeutic intervention .
Case Study: Thiazole Derivatives
A study focusing on thiazole derivatives demonstrated that specific substitutions on the benzaldehyde scaffold significantly enhanced their anticancer activity. The introduction of methoxy groups at the para position was found to improve solubility and bioavailability, leading to increased efficacy in vitro and in vivo .
Material Science
Synthesis of Functional Materials
Benzaldehyde (4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-YL)hydrazone can be utilized in the synthesis of advanced materials such as polymers and nanocomposites. The incorporation of thiazole units into polymer matrices has been shown to enhance thermal stability and mechanical properties. This is particularly relevant for applications in coatings and electronics where material performance is critical .
Photophysical Properties
Research has indicated that benzaldehyde thiazole derivatives exhibit interesting photophysical properties, making them suitable candidates for use in organic light-emitting diodes (OLEDs) and solar cells. Their ability to absorb light efficiently and emit fluorescence can be harnessed in optoelectronic applications .
Analytical Chemistry
Chromatographic Applications
The unique chemical properties of this compound allow it to be employed as a reagent in various chromatographic methods for the detection and quantification of other compounds. Its reactivity with amines can be exploited in derivatization techniques to enhance the sensitivity of chromatographic analyses .
Spectroscopic Studies
Spectroscopic techniques such as NMR and IR spectroscopy have been employed to study the structural characteristics of benzaldehyde thiazole derivatives. These studies provide insights into their functional groups and molecular interactions, which are essential for understanding their behavior in different environments .
Summary Table: Applications Overview
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Anticancer activity through apoptosis induction and cell cycle disruption | Enhanced efficacy with specific substitutions; potential targets identified for therapeutic intervention |
| Material Science | Synthesis of functional materials with improved thermal stability | Incorporation into polymers enhances mechanical properties; suitable for electronics applications |
| Analytical Chemistry | Utilization as a reagent in chromatographic methods | Effective derivatization agent; enhances sensitivity in detection methods |
Mechanism of Action
The mechanism of action of Benzaldehyde (4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-YL)hydrazone involves its interaction with specific molecular targets and pathways. The hydrazone group can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the aromatic rings and thiazole moiety can interact with biological macromolecules, affecting their function and activity .
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s key structural analogs differ in substituents on the phenyl ring and thiazole core, impacting electronic properties and bioactivity:
Table 1: Structural and Physicochemical Comparison
Key Observations :
- Electron-Donating vs.
- Steric and Conformational Effects : Bulky substituents like benzodioxin () may restrict molecular flexibility, altering binding affinity in biological systems.
- Bioactivity Trends: Dichlorophenyl analogs () are often associated with antimicrobial activity due to lipophilicity, while dimethylamino derivatives () may target enzymes via basic nitrogen interactions .
Biological Activity
Benzaldehyde derivatives, particularly those involving thiazole moieties, have garnered significant attention in medicinal chemistry due to their diverse biological activities. The specific compound Benzaldehyde (4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-YL)hydrazone is a hydrazone derivative that exhibits a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article synthesizes current research findings and case studies related to its biological activity.
Chemical Structure and Properties
The compound can be characterized by the following molecular formula:
- Molecular Formula: CHNOS
- Molecular Weight: 286.34 g/mol
The structure features a thiazole ring linked to a benzaldehyde hydrazone, which is crucial for its biological activity.
1. Anticancer Activity
Recent studies have highlighted the potential of thiazole derivatives as anticancer agents. For instance, compounds similar to this compound have shown significant cytotoxicity against various cancer cell lines.
- Case Study: A compound structurally related to this hydrazone exhibited IC values less than that of doxorubicin against Jurkat and A-431 cell lines, indicating strong anticancer potential .
2. Antimicrobial Properties
Thiazole derivatives are also recognized for their antimicrobial properties. Research indicates that this compound may inhibit the growth of several bacterial strains.
- Research Finding: In vitro studies have demonstrated that thiazole-based compounds can effectively inhibit the growth of Gram-positive and Gram-negative bacteria .
3. Anti-inflammatory Effects
The anti-inflammatory properties of thiazole derivatives have been documented in various studies. Compounds with similar structures have been shown to modulate inflammatory pathways.
- Mechanism: The anti-inflammatory activity is often attributed to the inhibition of cyclooxygenase enzymes and other inflammatory mediators .
Mechanistic Insights
The biological activity of this compound can be explained through several mechanisms:
- Interaction with Proteins: Molecular dynamics simulations suggest that such compounds interact with target proteins primarily through hydrophobic contacts and hydrogen bonding .
- Inhibition of Tubulin Polymerization: Some thiazole derivatives have been identified as potent inhibitors of tubulin polymerization, which is crucial for cancer cell proliferation .
Data Table: Biological Activity Overview
Q & A
Q. Key Reaction Conditions :
Q. Yield Optimization :
- Purity (>95%) is achieved via vacuum filtration and recrystallization from ethanol .
- Contaminants (e.g., unreacted aldehydes) are minimized by stoichiometric control (1:1 molar ratio of aldehyde to hydrazide) .
How can researchers resolve contradictions in spectroscopic data during structural characterization?
Advanced Question
Contradictions often arise in:
- NMR Shifts : Overlapping signals from methoxy (-OCH₃) and aromatic protons. Use high-resolution NMR (500 MHz+) with deuterated DMSO or CDCl₃ to resolve splitting patterns .
- Elemental Analysis Discrepancies : Deviations >0.3% in C/H/N require verification via HRMS (High-Resolution Mass Spectrometry) to confirm molecular ion peaks (e.g., [M+H]⁺) .
- IR Stretches : Ambiguous C=N (1580–1650 cm⁻¹) and N-H (3200–3400 cm⁻¹) bands can be clarified by comparing synthetic intermediates .
Case Study :
In , conflicting melting points for analogs (e.g., 9a vs. 9b) were resolved by repeating DSC (Differential Scanning Calorimetry) under inert gas to exclude oxidative decomposition .
What spectroscopic and computational methods are critical for confirming the structure of this compound?
Basic Question
A combination of techniques is required:
1H/13C NMR :
- Aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8–3.9 ppm) .
- Thiazole C=N (δ 160–165 ppm in 13C NMR) .
HRMS : Exact mass confirmation (e.g., C₂₀H₁₈N₃O₂S requires m/z 364.1122) .
X-ray Crystallography : For unambiguous confirmation, use SHELXL for refinement (R-factor <0.05) .
Q. Table 1: Representative Spectral Data
| Technique | Key Peaks/Ranges | Reference |
|---|---|---|
| 1H NMR (CDCl₃) | δ 7.2–7.5 (aromatic H), 3.8 (OCH₃) | |
| 13C NMR | δ 160–165 (C=N), 55–56 (OCH₃) | |
| IR | 1650 cm⁻¹ (C=N), 3250 cm⁻¹ (N-H) |
How can experimental design be optimized to study the bioactivity of this compound?
Advanced Question
In Silico Screening :
- Perform molecular docking (e.g., AutoDock Vina) using crystal structures of target proteins (e.g., kinases, GPCRs). highlights the use of docking to predict binding modes with active sites .
In Vitro Assays : - Antimicrobial Activity : Use microdilution methods (MIC values) against Gram-positive/negative strains .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Q. Data Interpretation :
- Address false positives by including control hydrazones (e.g., unsubstituted analogs) to isolate the role of the 3,4-dimethoxyphenyl group .
What are the challenges in scaling up synthesis, and how can they be mitigated?
Advanced Question
Challenges :
Q. Scale-Up Protocol :
Batch Reactors : Use jacketed reactors with precise temperature control (±2°C).
Purification : Replace column chromatography with recrystallization (ethanol/water) for cost efficiency .
How do substituents on the benzaldehyde moiety affect the compound’s stability and reactivity?
Advanced Question
Q. Stability Studies :
- Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) at pH 7.4 (simulated physiological conditions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
